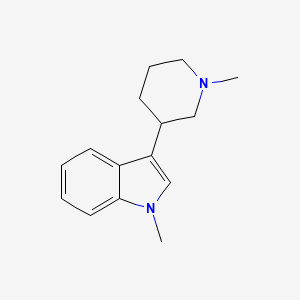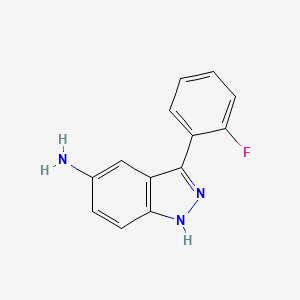
N,N-Dimethyl-4-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(trimethylsilyl)benzamide is an organic compound with the molecular formula C12H19NOSi It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups, and the benzene ring is substituted with a trimethylsilyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(trimethylsilyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(trimethylsilyl)benzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce 4-(trimethylsilyl)benzoic acid and N,N-dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or organometallic compounds in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Hydrolysis: 4-(trimethylsilyl)benzoic acid and N,N-dimethylamine.
Scientific Research Applications
N,N-Dimethyl-4-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other functionalized benzamides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(trimethylsilyl)benzamide exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the trimethylsilyl group, making it less lipophilic.
N,N-Diethyl-4-(trimethylsilyl)benzamide: Similar structure but with ethyl groups instead of methyl groups on the amide nitrogen.
4-(Trimethylsilyl)benzoic acid: Precursor to N,N-Dimethyl-4-(trimethylsilyl)benzamide, lacks the amide functionality.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the dimethylamide functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
34906-65-5 |
|---|---|
Molecular Formula |
C12H19NOSi |
Molecular Weight |
221.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-trimethylsilylbenzamide |
InChI |
InChI=1S/C12H19NOSi/c1-13(2)12(14)10-6-8-11(9-7-10)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
LLCCMKZDTYYZGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



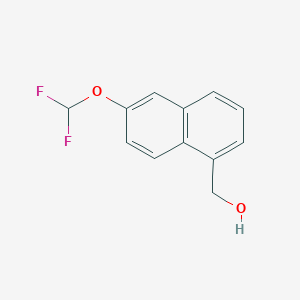

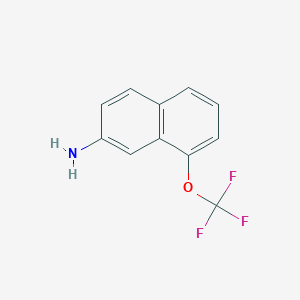
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)
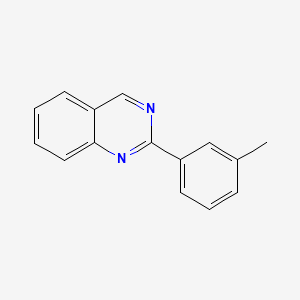
![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)

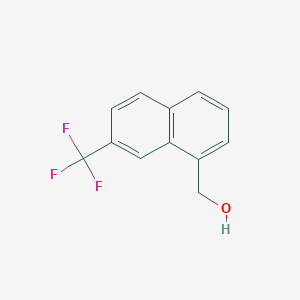

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

